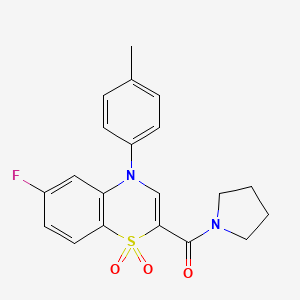

6-fluoro-4-(4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

6-Fluoro-4-(4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a fluorine substituent at position 6, a 4-methylphenyl group at position 4, and a pyrrolidine-1-carbonyl moiety at position 2. Crystallographic studies using SHELXL have resolved its three-dimensional structure, revealing a non-planar benzothiazine ring system with puckering parameters consistent with Cremer and Pople’s analysis . Visualization via ORTEP-3 highlights intramolecular interactions, including C–H···O and N–H···F contacts, which stabilize its conformation.

The compound’s synthesis typically involves multi-step reactions, including cyclization of thioamide precursors and subsequent functionalization via palladium-catalyzed cross-coupling. Its biological activity (e.g., kinase inhibition or antimicrobial properties) is under investigation, though structural analogs suggest that the pyrrolidine carbonyl group may enhance membrane permeability, while the 4-methylphenyl substituent increases lipophilicity.

Properties

IUPAC Name |

[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-14-4-7-16(8-5-14)23-13-19(20(24)22-10-2-3-11-22)27(25,26)18-9-6-15(21)12-17(18)23/h4-9,12-13H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDTZMQCIIPPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds, methylphenyl derivatives, and pyrrolidine. The key steps may involve:

Nucleophilic substitution: Introduction of the fluorine atom.

Cyclization: Formation of the benzothiazine ring.

Acylation: Introduction of the pyrrolidin-1-ylcarbonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

Reduction: Reduction reactions could target the carbonyl group or the aromatic ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, benzothiazine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal applications might include the development of new drugs for treating diseases such as cancer, inflammation, or infections.

Industry

In industry, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-4-(4-methylphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

6-Chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione

6-Fluoro-4-phenyl-2-(morpholine-4-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione

Unsubstituted 4H-1λ⁶,4-benzothiazine-1,1-dione

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent (Position 6) | Aromatic Group (Position 4) | Carbonyl Moiety (Position 2) | LogP* | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound | Fluoro | 4-Methylphenyl | Pyrrolidine-1-carbonyl | 3.2 | 5 |

| 6-Chloro Analog | Chloro | 4-Methylphenyl | Piperidine-1-carbonyl | 3.5 | 4 |

| 6-Fluoro-4-phenyl Derivative | Fluoro | Phenyl | Morpholine-4-carbonyl | 2.8 | 6 |

| Unsubstituted Benzothiazine-dione | None | Phenyl | None | 1.9 | 2 |

*Calculated using fragment-based methods.

- Fluoro vs. Chloro Substituents : The target compound’s fluorine atom (van der Waals radius: 1.47 Å) forms shorter, stronger hydrogen bonds (e.g., N–H···F) compared to chlorine (1.75 Å), as evidenced by graph set analysis in crystallographic studies . This enhances binding affinity in biological targets.

- Pyrrolidine vs. Piperidine/Morpholine Carbonyl Groups : The pyrrolidine ring’s smaller size (5-membered vs. 6-membered) reduces steric hindrance, favoring interactions with flat binding pockets. Morpholine’s oxygen increases polarity but may reduce bioavailability.

- 4-Methylphenyl vs.

Crystallographic and Conformational Analysis

Table 2: Crystallographic Parameters

| Compound | Ring Puckering Amplitude (Å) | Cremer-Pople Parameters (θ, φ) | Hydrogen Bond Network (Graph Set) |

|---|---|---|---|

| Target Compound | 0.45 | θ = 112°, φ = 38° | $S(6), C(4), R_2^2(8)$ |

| 6-Chloro Analog | 0.52 | θ = 105°, φ = 45° | $S(6), C(5)$ |

| 6-Fluoro-4-phenyl Derivative | 0.38 | θ = 98°, φ = 28° | $R_2^2(8), D(2)$ |

- Ring Puckering : The target compound’s benzothiazine ring exhibits moderate puckering (amplitude: 0.45 Å), distinct from the more planar 4-phenyl derivative (0.38 Å). This is attributed to steric interactions between the 4-methylphenyl group and the pyrrolidine carbonyl .

- Hydrogen Bonding : The $R_2^2(8)$ motif in the target compound arises from N–H···O and C–H···F interactions, forming a robust 2D network absent in the chloro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.